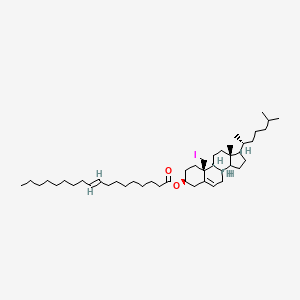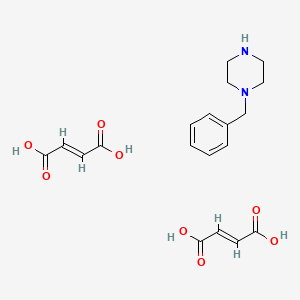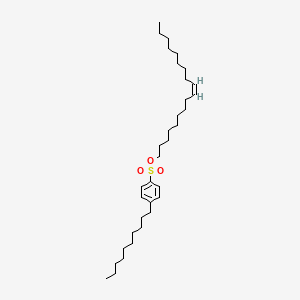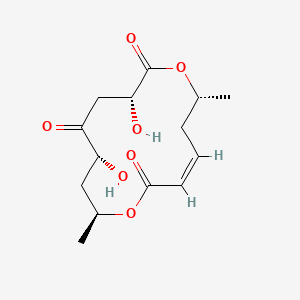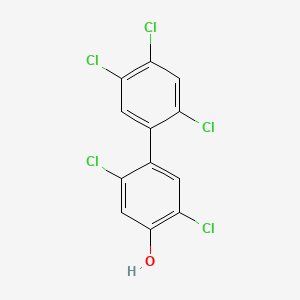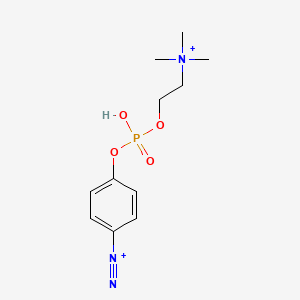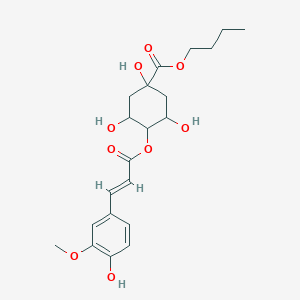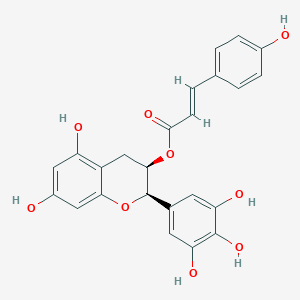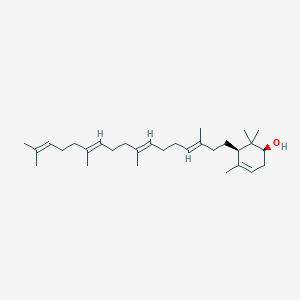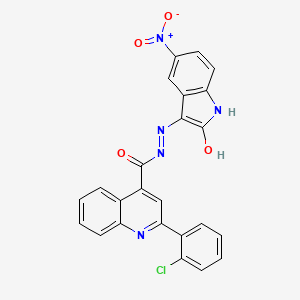
2-(2-chlorophenyl)-N'-(5-nitro-2-oxo-3-indolyl)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N'-(5-nitro-2-oxo-3-indolyl)-4-quinolinecarbohydrazide is a member of quinolines.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Theoretical Studies
- The compound and similar molecules have been studied for their spectroscopic characteristics using techniques like FT-IR, NMR, and UV–Vis absorption, and fluorescence emission spectral measurements. These studies are critical for understanding the molecular structure and potential biological applications of the compound (Wazzan, Al-Qurashi & Faidallah, 2016).
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of related quinoline derivatives and their potential antimicrobial activities. This includes exploring the capabilities of these compounds as antibacterial and antifungal agents (Geies, Bakhite & El-Kashef, 1998).
Corrosion Inhibition Properties
- The compound's derivatives have been explored for their potential use as corrosion inhibitors, particularly in applications like steel protection in seawater environments. Theoretical studies using quantum mechanical methods support these applications (Ahmed, 2018).
Photovoltaic Properties and Applications
- Studies on the photovoltaic properties of quinoline derivatives, including their applications in organic–inorganic photodiode fabrication, are significant. This involves investigating the electrical properties and diode parameters of these compounds (Zeyada, El-Nahass & El-Shabaan, 2016).
Fluorescence Technologies and Optical Properties
- Quinoline derivatives have been synthesized and analyzed for their optical properties, including potential applications in fluorescence-based technologies for biomedical purposes. This highlights the compound's relevance in the development of fluorescent probes (Park, Kwon, Lee & Kim, 2015).
Antibacterial and Antioxidant Studies
- The potential antibacterial and antioxidant properties of quinoline derivatives have been investigated, emphasizing their significance in therapeutic applications and drug discovery (Karekal, Biradar & Bennikallu Hire Mathada, 2013).
Dielectric Properties in Thin Films
- The dielectric properties of thin films made from quinoline derivatives have been studied, offering insights into their electrical conduction mechanisms and potential use in electronic materials (Zeyada, El-Taweel, El-Nahass & El-Shabaan, 2016).
Propiedades
Fórmula molecular |
C24H14ClN5O4 |
|---|---|
Peso molecular |
471.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H14ClN5O4/c25-18-7-3-1-6-15(18)21-12-16(14-5-2-4-8-19(14)26-21)23(31)29-28-22-17-11-13(30(33)34)9-10-20(17)27-24(22)32/h1-12,27,32H |
Clave InChI |
LURWMMNYAXSHCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



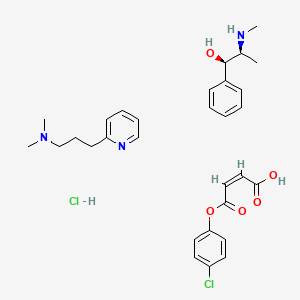
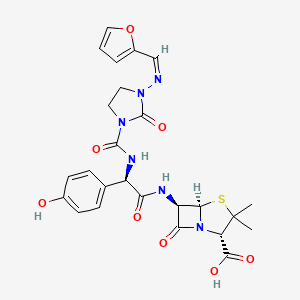
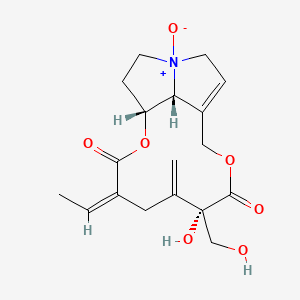
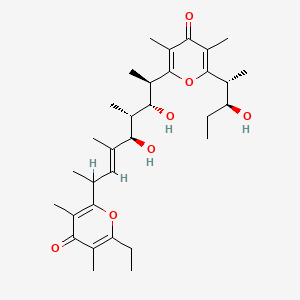
![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
